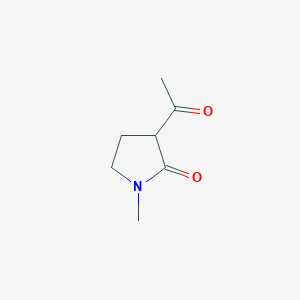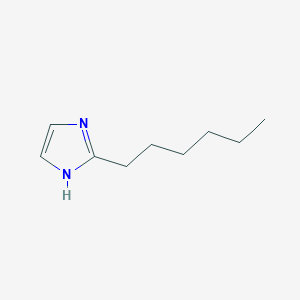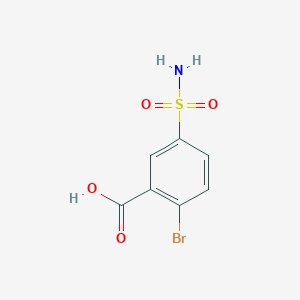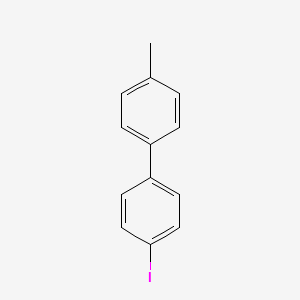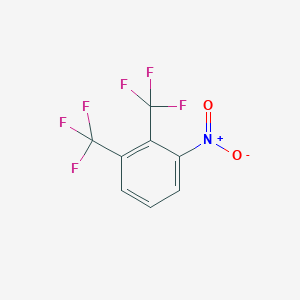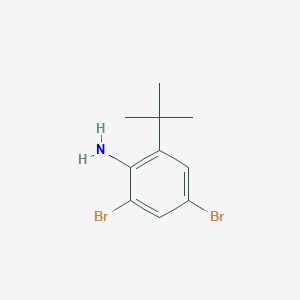
2,4-Dibromo-6-(tert-butyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-6-(tert-butyl)aniline is a brominated aniline derivative with tert-butyl groups, which are known to influence the chemical reactivity and physical properties of the molecule. The presence of bromine atoms on the aromatic ring makes it a potential intermediate for various chemical syntheses, particularly in the field of agrochemicals and pharmaceuticals.
Synthesis Analysis
The synthesis of brominated anilines can be achieved through different methods. One approach involves the selective reduction of nitrobenzene derivatives followed by bromination, as demonstrated in the preparation of 2-(tert-butyl-NNO-azoxy)aniline and its subsequent bromination to yield para-bromo- and ortho, para-dibromoanilines . Another method includes the acylation of anilines with α-oxocarboxylic acids, where tert-butyl nitrite is used as a nitrosation reagent and an oxidant in a Pd(II)-catalyzed decarboxylative acylation, which could potentially be adapted for the synthesis of 2,4-dibromo-6-(tert-butyl)aniline .
Molecular Structure Analysis
The molecular structure of related compounds, such as (RS)-N-tert-butyl-2-anilino-3,3-dimethylbutanamide, has been determined through X-ray crystallography, revealing the spatial arrangement of the tert-butyl group and its influence on the overall molecular conformation . This information is crucial for understanding the steric effects that tert-butyl groups may have on the reactivity of 2,4-dibromo-6-(tert-butyl)aniline.
Chemical Reactions Analysis
Brominated anilines can undergo various chemical reactions, including substitutions and chain elongations. For instance, (R)-5-Bromo-6-(bromomethyl)-2-(tert-butyl)-2H,4H-1,3-dioxin-4-one, a related brominated compound, is used for substitutions at the side-chain carbon atom, followed by reductive debromination and double-bond hydrogenation . These reactions are indicative of the potential transformations that 2,4-dibromo-6-(tert-butyl)aniline could undergo, such as nucleophilic substitution reactions where the bromine atoms are replaced by other groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated anilines are influenced by the presence of tert-butyl groups and the position of bromine atoms on the aromatic ring. The electro-oxidation of anilines, including those with tert-butyl groups, has been studied, showing that they can be oxidized to stable radical cations . This electrochemical behavior is important for understanding the redox properties of 2,4-dibromo-6-(tert-butyl)aniline and its potential applications in electronic materials or as a synthetic intermediate in redox reactions.
Aplicaciones Científicas De Investigación
Polymerization Catalysts
Compounds similar to 2,4-Dibromo-6-(tert-butyl)aniline have been utilized as ligands in the synthesis and structural characterization of nickel(II) and palladium(II) diimine complexes. These complexes have shown promising properties as olefin polymerization catalysts, offering insights into their polymerization behavior and potential applications in creating new polymeric materials (Schmid et al., 2001).
Electrochromic Devices
Triphenylamine-based copolymers containing units similar to the mentioned compound have been developed for use in electrochromic cells, including applications in textile and plastic electrochromic devices. These polymers show excellent solubility in common organic solvents, making them suitable for spray-coating film deposition, which is critical for the assembly of electrochromic devices (Beaupré et al., 2006).
Intramolecular and Intermolecular Interactions
Research into the intramolecular and intermolecular interactions of biologically active aminophenols, including derivatives of 2,4-Dibromo-6-(tert-butyl)aniline, has utilized FTIR methods. This work provides insights into the behavior of these compounds in solutions and solid states, highlighting the significance of hydrogen bonding and other molecular interactions in defining their properties (Bel′kov et al., 2008).
Synthesis of Unsupported U–Fe Bonds
The amination of certain dibromo-p-terphenyl compounds through palladium-mediated cross-coupling reactions, leading to the formation of unsupported uranium-iron (U–Fe) bonds, showcases the complex's potential in synthesizing novel materials with unique chemical properties (Fortier et al., 2017).
Selective Binding in Sensing Applications
Self-assembled monolayers of a calix[6]crown-4 derivative, including tert-butyl groups similar to those in 2,4-Dibromo-6-(tert-butyl)aniline, have been investigated for their selective binding properties towards aniline. This selective binding ability points towards applications in chemical sensing and molecular recognition technologies (Zhang & Echegoyen, 2004).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .
Propiedades
IUPAC Name |
2,4-dibromo-6-tert-butylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br2N/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5H,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSNBOTYWWDTTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)Br)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-(tert-butyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

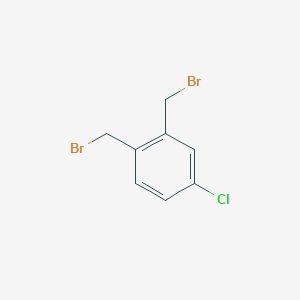
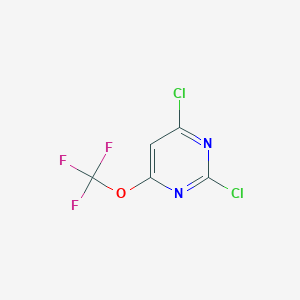
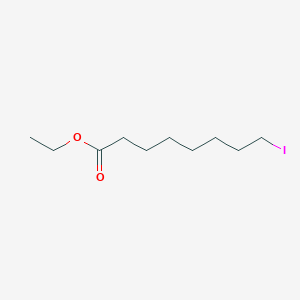
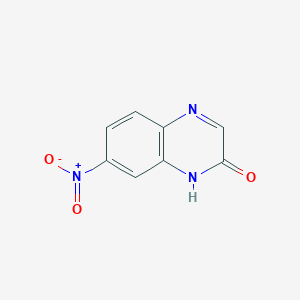
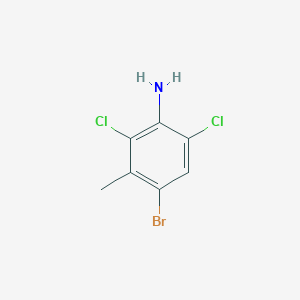
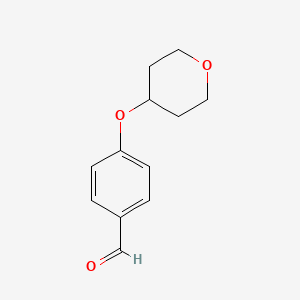
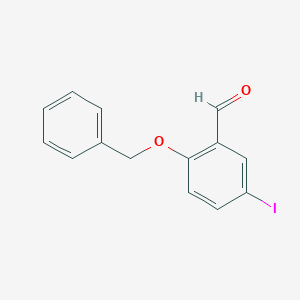
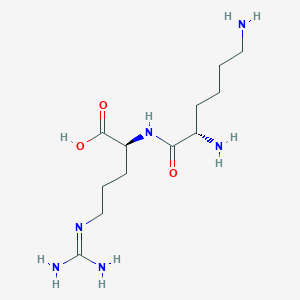
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine](/img/structure/B1339200.png)
